molecular formula C11H15ClN2O2S B10867687 C11H15ClN2O2S

C11H15ClN2O2S

Cat. No.: B10867687
M. Wt: 274.77 g/mol
InChI Key: DPZJLABOEBWVCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-piperidin-4-ylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-piperidin-4-ylbenzenesulfonamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include or in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as or are used under acidic conditions.

    Reduction Reactions: Reducing agents like or in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

4-chloro-N-piperidin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-ethylbenzenesulfonamide
  • 4-chloro-N-propylbenzenesulfonamide

Uniqueness

4-chloro-N-piperidin-4-ylbenzenesulfonamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

2-chloro-5-methyl-N-(oxan-4-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H15ClN2O2S/c1-7-9(14-11(12)17-7)10(15)13-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,13,15)

InChI Key

DPZJLABOEBWVCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCC2CCOCC2

Origin of Product

United States

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